5-Aminopentanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-aminopentanal is an omega-aminoaldehyde that is pentanal which is substituted at position 5 by an amino group. It is an intermediate in the biosynthesis of L-lysine derived alkaloids. It has a role as a plant metabolite. It is a conjugate base of a 5-ammoniopentanal.

Biosynthesis Intermediate

5-Aminopentanal is an intermediate compound in the biosynthesis of L-lysine derived alkaloids PubChem: . L-lysine is an essential amino acid found in proteins, and alkaloids are a diverse group of nitrogen-containing natural products with various pharmacological properties. The specific role of 5-aminopentanal in the biosynthesis of these alkaloids is an active area of research, but it is believed to be a precursor to the carbon skeleton of the molecule.

Plant Metabolite

5-Aminopentanal has been identified as a metabolite in various plant species, including Palhinhaea cernua and Lycopodiastrum casuarinoides PubChem: . The exact function of 5-aminopentanal in these plants is not fully understood, but its presence suggests a potential role in plant metabolism. Further research is needed to elucidate its specific biological function.

Potential Antimicrobial Properties

There is limited research exploring the potential antimicrobial properties of 5-aminopentanal. A study investigated the effect of 5-aminopentanal derived from Euphorbia characias latex on the growth of Leishmania infantum promastigotes, a parasite responsible for Leishmaniasis Human Metabolome Database: . The results suggest that 5-aminopentanal may have some inhibitory effect on the parasite, but further studies are needed to confirm its efficacy and potential mechanisms of action.

5-Aminopentanal is a linear amino aldehyde characterized by its chemical formula . It features a primary amino group and an aldehyde functional group, specifically positioned at the fifth carbon of a pentane chain. This compound is derived from the oxidation of diamines such as putrescine and cadaverine, typically facilitated by copper amine oxidase enzymes found in various biological systems . The compound plays a significant role as an intermediate in the biosynthesis of several biologically active molecules, including L-lysine-derived alkaloids .

- Formation from Cadaverine: The oxidation of cadaverine in the presence of water and oxygen leads to the formation of 5-aminopentanal, ammonia, and hydrogen peroxide .

- Polycondensation Reactions: Due to its bifunctional nature, 5-aminopentanal can react with dicarboxylic acid esters or cyclic anhydrides to form polyesteramides. This reaction is significant for creating biodegradable polymers .

- Dehydration Reactions: When heated over certain catalysts, 5-aminopentanal can dehydrate to yield various amines and alkenes, demonstrating its versatility in synthetic organic chemistry .

5-Aminopentanal exhibits notable biological activity. It has been studied for its role in stimulating the growth of Leishmania infantum promastigotes, indicating potential applications in parasitology and infectious disease research. In contrast, aldehydes derived from polyamines exhibit inhibitory effects on these parasites, highlighting the unique role of 5-aminopentanal in biological systems . Additionally, it may be involved in metabolic pathways related to amino acid biosynthesis.

The synthesis of 5-aminopentanal can be achieved through several methods:

- Oxidation of Diamines: The primary method involves the enzymatic oxidation of cadaverine using copper amine oxidase, yielding 5-aminopentanal alongside ammonia and hydrogen peroxide .

- Chemical Synthesis: Alternative synthetic routes include the reductive amination of suitable precursors, such as dihydropyran derivatives, which can be converted into 5-aminopentanal through specific catalytic processes .

5-Aminopentanal finds applications in several fields:

- Biochemical Research: Its role as an intermediate in the biosynthesis of amino acids makes it valuable for studying metabolic pathways.

- Pharmaceuticals: The compound's biological activity suggests potential therapeutic applications in treating infections caused by Leishmania species.

- Material Science: As a precursor for biodegradable polyesteramides, it has implications in developing sustainable materials for medical and industrial applications .

Research indicates that 5-aminopentanal interacts with various biological systems. Its stimulating effect on Leishmania infantum suggests that it may influence cellular growth and differentiation processes. Moreover, studies on its interactions with other biomolecules could provide insights into its metabolic roles and potential therapeutic uses .

Several compounds share structural similarities with 5-aminopentanal. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Putrescine | A diamine precursor involved in polyamine metabolism. | |

| Cadaverine | A straight-chain diamine that serves as a precursor to 5-aminopentanal. | |

| 5-Amino-1-pentanol | An amino alcohol derivative that can also participate in polymerization reactions. | |

| L-Lysine | An essential amino acid that is synthesized from 5-aminopentanal through metabolic pathways. |

The uniqueness of 5-aminopentanal lies in its dual functional groups (amino and aldehyde), allowing it to engage in diverse

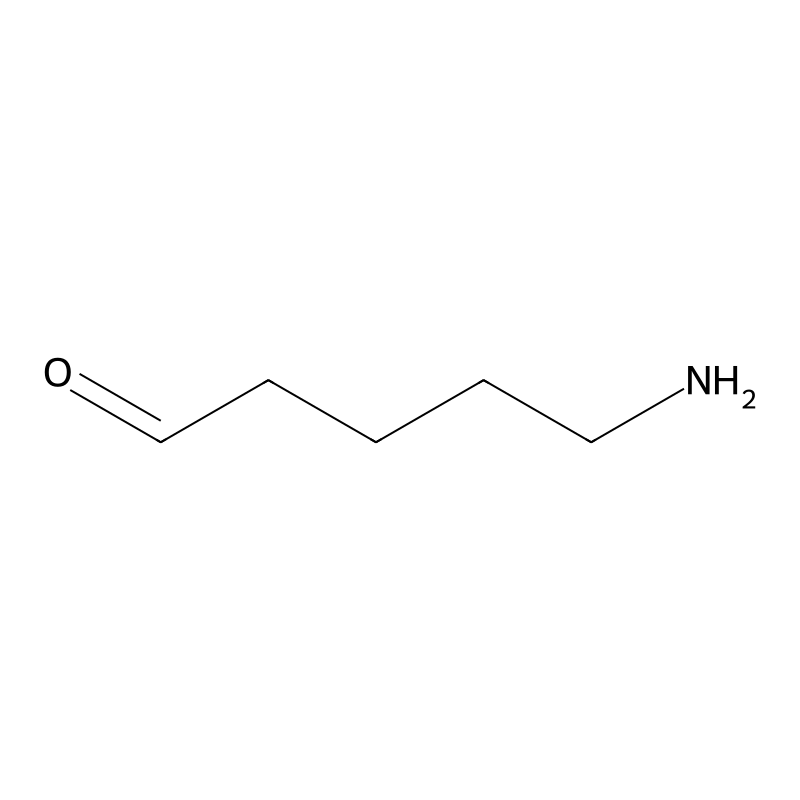

Molecular Structure and Formula

5-Aminopentanal has the molecular formula C₅H₁₁NO and a molecular weight of 101.15 grams per mole [5] [14]. The compound is characterized by its linear five-carbon chain structure with an amino group (-NH₂) at position 5 and an aldehyde group (-CHO) at position 1 [1] [5]. The canonical SMILES notation for this compound is NCCCCC=O, which clearly illustrates the straight-chain arrangement with the amino terminus and the aldehyde carbonyl group at opposite ends [1] [5].

The International Union of Pure and Applied Chemistry name for this compound is 5-aminopentanal [5] [14]. The compound has been assigned several important identifiers including the Chemical Abstracts Service registry number 14049-15-1 [5] [6] and the PubChem compound identifier 443849 [5] [14]. The InChI key SZBGXBOFCGNPEU-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure [1] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO [5] |

| Molecular Weight | 101.15 g/mol [5] |

| Exact Mass | 101.084063974 Da [14] |

| Chemical Abstracts Service Number | 14049-15-1 [5] [6] |

| SMILES | NCCCCC=O [1] [5] |

| InChI | InChI=1S/C5H11NO/c6-4-2-1-3-5-7/h5H,1-4,6H2 [5] |

Physical Properties and Characteristics

5-Aminopentanal exists as a solid under standard conditions [14]. The compound exhibits significant polarity due to the presence of both the amino group and the aldehyde carbonyl group, as evidenced by its XLogP3-AA value of -0.6 [14]. This negative partition coefficient indicates that the compound has greater affinity for aqueous environments compared to lipophilic media [14].

The topological polar surface area of 5-aminopentanal is 43.1 square angstroms [14]. This relatively large polar surface area reflects the contribution of both the nitrogen atom in the amino group and the oxygen atom in the aldehyde group to the overall polarity of the molecule [14]. The compound contains one hydrogen bond donor and two hydrogen bond acceptors, which significantly influences its solubility and intermolecular interaction properties [14].

The molecular structure exhibits four rotatable bonds, providing considerable conformational flexibility along the carbon chain [14]. This flexibility is crucial for the compound's biological activity and its ability to adopt various conformations in different chemical environments [14]. The heavy atom count of seven reflects the non-hydrogen atoms present in the molecular structure [14].

| Physical Property | Value |

|---|---|

| Physical State | Solid [14] |

| XLogP3-AA | -0.6 [14] |

| Topological Polar Surface Area | 43.1 Ų [14] |

| Hydrogen Bond Donors | 1 [14] |

| Hydrogen Bond Acceptors | 2 [14] |

| Rotatable Bonds | 4 [14] |

| Heavy Atom Count | 7 [14] |

Spectroscopic Properties

The spectroscopic properties of 5-aminopentanal are characteristic of compounds containing both amino and aldehyde functional groups. The aldehyde carbonyl group exhibits a strong absorption in infrared spectroscopy around 1700 wavenumbers, which is typical for carbonyl stretching vibrations [8]. This carbonyl peak represents one of the most intense signals in the infrared spectrum due to the highly polar nature of the carbon-oxygen double bond [8].

The amino group contributes to the spectroscopic signature through characteristic nitrogen-hydrogen stretching vibrations and amine wagging modes [7]. Primary amines typically show two distinct nitrogen-hydrogen stretching bands in the infrared region, corresponding to symmetric and asymmetric stretching modes [7]. The amino group also participates in various vibrational modes that can be observed in the far-infrared region [7].

Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-aminopentanal [10]. The aldehyde proton appears as a characteristic downfield signal due to the deshielding effect of the carbonyl oxygen [10]. The methylene protons in the carbon chain exhibit distinct chemical shifts depending on their proximity to the electron-withdrawing aldehyde group and the electron-donating amino group [10].

Conformational Analysis

The conformational behavior of 5-aminopentanal is governed by the flexibility of the five-carbon chain connecting the amino and aldehyde functional groups [15] [16]. Computational studies using density functional theory methods have revealed that aminoaldehydes can adopt multiple low-energy conformations [9] [15]. The presence of four rotatable bonds allows for significant conformational diversity [14].

The conformational preferences of 5-aminopentanal are influenced by intramolecular interactions between the amino and aldehyde groups [15]. Extended conformations where the two functional groups are maximally separated compete with more compact arrangements where weak intramolecular interactions may stabilize folded structures [15]. The energy barriers between different conformations are generally low, allowing for rapid interconversion at room temperature [15].

Theoretical calculations suggest that the most stable conformations involve extended arrangements of the carbon chain, minimizing steric interactions while allowing for optimal solvation of the polar functional groups [9] [15]. The conformational flexibility of 5-aminopentanal is crucial for its biological activity, as it must adopt specific geometries to interact with enzymatic active sites [15].

Chemical Bonding and Electronic Structure

The chemical bonding in 5-aminopentanal reflects the presence of multiple functional groups with distinct electronic characteristics [21] [27]. The carbon-carbon bonds in the aliphatic chain are typical single bonds with lengths around 1.54 angstroms [27] [30]. The carbon-hydrogen bonds exhibit standard lengths of approximately 1.09 angstroms [27] [30].

The amino group features a carbon-nitrogen bond with a length of approximately 1.47 angstroms, characteristic of aliphatic amines [27] [30]. The nitrogen-hydrogen bonds in the primary amino group have lengths around 1.02 angstroms [27] [30]. The nitrogen atom in the amino group maintains a pyramidal geometry with bond angles close to 107 degrees [29].

The aldehyde group contains a carbon-oxygen double bond with a length of approximately 1.22 angstroms [27] [30]. This carbonyl bond is significantly shorter than single carbon-oxygen bonds due to the double bond character [27]. The electronic structure of the carbonyl group makes the carbon atom electrophilic, while the amino group provides nucleophilic character to the molecule [21] [23].

| Bond Type | Expected Length/Angle | Reference |

|---|---|---|

| C-C (aliphatic) | 1.54 Å [27] | Standard single bond |

| C-H (alkyl) | 1.09 Å [27] | Typical alkyl C-H |

| C-N (amine) | 1.47 Å [27] [30] | Primary amine bond |

| C=O (aldehyde) | 1.22 Å [27] | Carbonyl double bond |

| N-H (primary amine) | 1.02 Å [30] | Amine N-H bond |

The electronic structure of 5-aminopentanal exhibits characteristics typical of bifunctional molecules containing both electron-donating and electron-withdrawing groups [21] [22]. The amino group acts as an electron donor through its lone pair of electrons, while the aldehyde carbonyl group serves as an electron acceptor [21] [22]. This electronic complementarity contributes to the compound's reactivity and its ability to participate in various chemical transformations [22].

5-Aminopentanal biosynthesis originates from the essential amino acid L-lysine through a well-characterized enzymatic pathway that represents a critical branch point in nitrogen metabolism [1] [2]. The conversion of L-lysine to 5-aminopentanal occurs via a two-step enzymatic process that begins with the decarboxylation of L-lysine to form cadaverine as an intermediate [3] [2] [4].

The initial step involves lysine decarboxylase (LdcC), which catalyzes the pyridoxal-5′-phosphate dependent decarboxylation of L-lysine [3] [5] [6]. This enzyme exhibits optimal activity at pH ranges of 5.5-7.6 and temperatures around 52°C [5] [7]. The lysine decarboxylase reaction is highly regulated and serves as a key control point in the metabolic pathway leading to 5-aminopentanal formation [8] [9] [6].

Research has demonstrated that L-lysine can be metabolized through multiple pathways, with the cadaverine-dependent route being the primary biosynthetic pathway for 5-aminopentanal production in both prokaryotic and eukaryotic systems [2] [4] [10]. The pathway efficiency is influenced by the availability of L-lysine, which is itself synthesized through the diaminopimelate pathway in bacteria and the α-aminoadipate pathway in fungi and plants [11] [12].

| Pathway Component | Enzyme | Substrate | Product | Cofactor Requirements |

|---|---|---|---|---|

| Step 1 | Lysine Decarboxylase | L-Lysine | Cadaverine | Pyridoxal-5′-phosphate |

| Step 2 | Copper Amine Oxidase | Cadaverine | 5-Aminopentanal | Copper, Topaquinone, O₂ |

Studies using isotope labeling with [α-¹⁵N]- and [ε-¹⁵N]-L-lysine have confirmed that both nitrogen atoms of lysine can contribute to 5-aminopentanal formation, indicating that the symmetric structure of cadaverine allows for metabolic flexibility in the biosynthetic process [4]. This finding demonstrates the robust nature of the pathway and its ability to utilize L-lysine efficiently regardless of the specific nitrogen atom involved in the initial decarboxylation reaction.

Enzymatic Conversion of Cadaverine

The conversion of cadaverine to 5-aminopentanal represents the second critical step in the biosynthetic pathway and is catalyzed by copper-containing amine oxidases [13] [15] [16]. This oxidative deamination reaction transforms the diamine cadaverine into the corresponding aminoaldehyde while releasing ammonia and hydrogen peroxide as byproducts [17] [18] [19].

Cadaverine oxidation follows the general mechanism of copper amine oxidases, which utilize a unique topaquinone cofactor derived from post-translational modification of a tyrosine residue [17] [20]. The reaction proceeds through the formation of a Schiff base intermediate between cadaverine and the topaquinone cofactor, followed by hydrolysis and oxidation to yield 5-aminopentanal [18] [20].

Multiple studies have characterized the kinetic parameters of cadaverine oxidation by various copper amine oxidases [15] [21] [22]. The enzyme from Euphorbia characias latex has been shown to effectively catalyze cadaverine oxidation to 5-aminopentanal, with the product serving as either a growth stimulant or inhibitor depending on the biological system studied [13] [16].

The enzymatic conversion exhibits temperature and pH optima that vary among different copper amine oxidase isoforms. Research on copper amine oxidase from Morus alba (MaCAO) demonstrated optimal activity at physiological temperatures and neutral to slightly alkaline pH conditions [15]. Gas chromatography-mass spectrometry analysis confirmed that MaCAO efficiently converts 1,5-pentanediamine (cadaverine) to 5-aminopentanal with high specificity [15] [21].

| Parameter | Optimal Range | Enzyme Source | Reference Conditions |

|---|---|---|---|

| Temperature | 25-55°C | Various CAO isoforms | Aerobic conditions |

| pH | 7.0-8.5 | Plant and bacterial CAO | Phosphate buffer |

| Substrate Km | Variable (μM-mM range) | Species-dependent | Standard assay conditions |

| Product Formation | Stoichiometric | All characterized CAO | Complete oxidation |

The reaction stoichiometry follows the equation: Cadaverine + H₂O + O₂ → 5-Aminopentanal + NH₃ + H₂O₂. This oxidative process requires molecular oxygen as a co-substrate and produces hydrogen peroxide, which can influence cellular metabolism and requires careful regulation to prevent oxidative stress [19] [20].

Role of Copper Amine Oxidase in 5-Aminopentanal Formation

Copper amine oxidases serve as the essential catalytic machinery for 5-aminopentanal formation from cadaverine, representing a critical enzymatic step that links polyamine metabolism to alkaloid biosynthesis [17] [19] [23]. These enzymes are characterized by their unique structural features, including a copper ion coordinated by three histidine residues and the presence of topaquinone as an obligate cofactor [17] [20] [23].

The topaquinone cofactor is generated through a self-processing mechanism that requires only copper(II) and molecular oxygen, making it one of the few organic cofactors that can be synthesized post-translationally without additional enzymatic machinery [20]. This cofactor formation process involves the oxidative modification of a conserved tyrosine residue, creating the quinone structure essential for amine oxidation [17] [18].

Structural studies have revealed that copper amine oxidases function as homodimers with molecular masses ranging from 140 to 190 kDa [19] [20] [23]. Each monomer contains a single copper ion and one topaquinone cofactor, with the active site buried within the protein structure requiring conformational changes for substrate access [19] [20].

The catalytic mechanism involves multiple distinct steps: substrate binding, Schiff base formation, electron transfer, hydrolysis, and product release [18] [20]. The copper ion plays a dual role in both catalysis and topaquinone biogenesis, coordinating the overall oxidative process [20]. The reaction proceeds through a ping-pong mechanism where the topaquinone is reduced to aminoresorcinol during substrate oxidation and subsequently reoxidized by molecular oxygen [18].

| Structural Feature | Characteristics | Functional Role | Conservation |

|---|---|---|---|

| Copper Coordination | Three histidine residues | Catalysis and cofactor biogenesis | Highly conserved |

| Topaquinone Cofactor | Modified tyrosine residue | Primary oxidation center | Universal in CAO |

| Homodimer Structure | 70-95 kDa subunits | Stability and regulation | Conserved architecture |

| Active Site Burial | Conformational gating | Substrate specificity | Variable among isoforms |

Research on copper amine oxidase regulation has identified critical factors that influence 5-aminopentanal production [22]. Copper availability is paramount, with specific transport systems and chaperone proteins ensuring adequate copper delivery to the enzyme [22]. The Atx1 copper chaperone has been shown to directly interact with copper amine oxidase, facilitating copper incorporation and maintaining enzymatic activity [22].

Expression studies in various organisms have demonstrated that copper amine oxidase activity can be modulated by environmental conditions, substrate availability, and cellular stress responses [9] [22] [24]. In Vibrio vulnificus, copper amine oxidase expression is induced by both acid stress and superoxide stress, indicating its role in stress adaptation [9].

Regulation of 5-Aminopentanal Production

The regulation of 5-aminopentanal production involves multiple interconnected control mechanisms that operate at transcriptional, post-transcriptional, and enzymatic levels [8] [9] [6]. These regulatory systems ensure that 5-aminopentanal formation is coordinated with cellular metabolism and environmental conditions [9] [6] [25].

Transcriptional regulation of lysine decarboxylase, the first enzyme in the pathway, represents a primary control point for 5-aminopentanal biosynthesis [9] [6] [25]. The CadC transcriptional activator responds to pH changes, inducing lysine decarboxylase expression under acidic conditions [9]. This pH-dependent regulation links 5-aminopentanal production to acid stress responses, allowing organisms to utilize the pathway as a protective mechanism [9] [6].

Post-translational regulation involves the stringent response effector molecule ppGpp, which directly binds to lysine decarboxylase and inhibits its activity [6]. This regulation creates a link between amino acid metabolism and nutrient availability, preventing excessive lysine consumption during periods of nutritional stress [6]. The ppGpp binding occurs with high affinity (Kd ~13 nM) and effectively modulates enzyme activity under physiological conditions [6].

Copper amine oxidase regulation involves multiple factors including copper homeostasis, oxygen availability, and enzyme expression levels [22]. The requirement for copper as a cofactor creates a natural regulatory mechanism, with copper-limiting conditions resulting in decreased amine oxidase activity [22]. Transcriptional control of copper amine oxidase genes has been observed in response to developmental signals and environmental stresses [24] [26].

| Regulatory Mechanism | Target | Effector | Response | Physiological Significance |

|---|---|---|---|---|

| pH-dependent induction | Lysine decarboxylase | CadC activator | Increased expression | Acid stress protection |

| Stringent response | Lysine decarboxylase | ppGpp alarmone | Activity inhibition | Nutrient conservation |

| Copper homeostasis | Copper amine oxidase | Atx1 chaperone | Activity maintenance | Metal cofactor delivery |

| Oxidative stress | Copper amine oxidase | ROS levels | Expression modulation | Cellular protection |

| Substrate availability | Both enzymes | Lysine/cadaverine | Kinetic regulation | Metabolic flux control |

Environmental factors significantly influence 5-aminopentanal production through their effects on enzyme expression and activity [9] [22] [24]. Temperature, pH, oxygen availability, and metal ion concentrations all contribute to the overall regulation of the biosynthetic pathway [9] [22]. Studies have shown that optimal production conditions typically require neutral to slightly alkaline pH, adequate oxygen supply, and sufficient copper availability [15] [22].

The integration of multiple regulatory signals allows for fine-tuned control of 5-aminopentanal production in response to changing cellular and environmental conditions [9] [6]. This sophisticated regulatory network ensures that the pathway operates efficiently while maintaining cellular homeostasis and preventing the accumulation of potentially toxic intermediates [6] [26].

Integration with Polyamine Metabolism

5-Aminopentanal biosynthesis is intimately connected with polyamine metabolism, sharing key intermediates and regulatory mechanisms that coordinate nitrogen utilization and cellular growth [27] [28] [29] [30]. The pathway represents a branch point where cadaverine, a product of lysine decarboxylation, can be directed toward either polyamine synthesis or alkaloid biosynthesis through 5-aminopentanal formation [2] [27] [30].

Polyamine metabolism encompasses the biosynthesis and catabolism of putrescine, spermidine, and spermine, which are essential for cellular functions including DNA stabilization, protein synthesis, and membrane integrity [27] [29] [30]. The connection to 5-aminopentanal formation occurs through shared enzymatic machinery and common precursor pools [27] [28] [30].

Cadaverine serves as a central metabolite that links lysine catabolism to multiple biosynthetic pathways [2] [4] [27]. While cadaverine is not a major polyamine in most organisms, it can be metabolized by enzymes involved in polyamine turnover, including copper amine oxidases and other oxidative enzymes [27] [28] [29]. This metabolic flexibility allows organisms to respond to changing nitrogen availability and metabolic demands [29] [30].

The regulation of polyamine metabolism directly influences 5-aminopentanal production through competition for substrates and enzymatic resources [27] [29]. Ornithine decarboxylase, the rate-limiting enzyme in polyamine biosynthesis, competes with lysine decarboxylase for pyridoxal phosphate cofactor and regulatory attention [29] [30]. Additionally, polyamine oxidases can metabolize cadaverine and other diamines, creating alternative pathways for nitrogen utilization [27] [28].

| Metabolic Connection | Shared Component | Regulatory Impact | Physiological Role |

|---|---|---|---|

| Cofactor competition | Pyridoxal phosphate | Enzyme activity balance | Nitrogen metabolism coordination |

| Substrate availability | Amino acid pools | Pathway flux direction | Metabolic resource allocation |

| Oxidase overlap | Copper amine oxidases | Product distribution | Metabolite diversification |

| Stress responses | Regulatory networks | Coordinated expression | Cellular adaptation |

Studies have demonstrated that polyamine depletion can enhance 5-aminopentanal production by redirecting metabolic flux toward cadaverine formation and subsequent oxidation [29] [31]. Conversely, conditions that favor polyamine accumulation may reduce the availability of precursors for 5-aminopentanal biosynthesis [29]. This metabolic crosstalk provides a mechanism for balancing different nitrogen-containing metabolites according to cellular needs [30].

The integration extends to the cellular stress responses where both polyamine metabolism and 5-aminopentanal production are modulated by environmental conditions [29] [9]. Acid stress, oxidative stress, and nutrient limitation all influence the expression and activity of enzymes involved in both pathways [9] [6]. This coordinated regulation ensures that organisms can adapt their nitrogen metabolism to survive adverse conditions while maintaining essential biosynthetic capabilities [29] [6].

Research has revealed that the metabolic network connecting polyamine metabolism and 5-aminopentanal biosynthesis exhibits significant plasticity, allowing for metabolic reprogramming in response to developmental signals, environmental stresses, and nutritional changes [4] [29] [30]. This flexibility is particularly important in plants, where 5-aminopentanal serves as a precursor for alkaloid biosynthesis that provides chemical defense against herbivores and pathogens [1] [4] [32].